molecular formula C28H23ClN8O2 B10936659 4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

Cat. No.: B10936659
M. Wt: 539.0 g/mol
InChI Key: JSFSHGDVEJUSLO-UHFFFAOYSA-N
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Description

“4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[77002,6011,15]hexadeca-1(9),2,4,7,11,14-hexaene” is a complex organic compound with a unique structure This compound is characterized by its multiple ring systems and various functional groups, including chloro, methyl, phenoxy, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene” likely involves multiple steps, including the formation of the core tetracyclic structure and the introduction of various substituents. Typical reaction conditions may include the use of organic solvents, catalysts, and specific temperature and pressure conditions to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions may include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium hydroxide).

Major Products

The major products formed from these reactions would depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic transformations.

Biology

In biology, the compound may be studied for its potential biological activity, such as its interaction with enzymes or receptors.

Medicine

In medicine, the compound may be investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways.

Industry

In industry, the compound may be used as an intermediate in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.

Mechanism of Action

The mechanism by which the compound exerts its effects would depend on its specific molecular targets and pathways. This may involve binding to specific proteins, modulating enzyme activity, or interacting with cellular membranes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other tetracyclic structures with various substituents, such as:

  • 4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene analogs
  • Other hexazatetracyclic compounds with different functional groups

Uniqueness

The uniqueness of “this compound” lies in its specific combination of functional groups and ring systems, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C28H23ClN8O2

Molecular Weight

539.0 g/mol

IUPAC Name

4-[3-[(4-chloro-2-methylphenoxy)methyl]phenyl]-14-methyl-16-(1-methylpyrazol-4-yl)-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11,14-hexaene

InChI

InChI=1S/C28H23ClN8O2/c1-15-9-20(29)7-8-21(15)38-13-17-5-4-6-18(10-17)25-32-26-24-23(19-11-31-36(3)12-19)22-16(2)33-34-28(22)39-27(24)30-14-37(26)35-25/h4-12,14,23H,13H2,1-3H3,(H,33,34)

InChI Key

JSFSHGDVEJUSLO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C3=NN4C=NC5=C(C4=N3)C(C6=C(NN=C6O5)C)C7=CN(N=C7)C

Origin of Product

United States

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